N-benzylideneaniline synthesis and characterization
N-benzylideneaniline synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylideneaniline
Introduction
N-benzylideneaniline, a Schiff base, is a significant intermediate in organic synthesis with applications in the creation of various biologically active compounds and as a ligand in coordination chemistry.[1][2] Its synthesis involves the condensation reaction between benzaldehyde (B42025) and aniline (B41778).[1] The formation of N-benzylideneaniline occurs through a nucleophilic addition-elimination mechanism where the nitrogen atom of aniline attacks the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the imine product.[1]
Synthesis of N-Benzylideneaniline
The synthesis of N-benzylideneaniline is a well-established reaction that can be performed under various conditions, including conventional methods in a solvent, under reflux, and through more environmentally friendly "green" chemistry approaches.
Experimental Protocols
Protocol 1: Conventional Synthesis at Room Temperature This standard method provides a high yield of N-benzylideneaniline.[1][3]
-
Materials: Freshly distilled benzaldehyde, freshly distilled aniline, 95% ethanol (B145695).[1][3]
-
Apparatus: A 500-mL three-necked, round-bottomed flask with a mechanical stirrer, a 600-mL beaker, and a Büchner funnel.[1][3]
-
Procedure:
-
In the flask, place 106 g (1 mole) of benzaldehyde.[3]
-
With rapid stirring, add 93 g (1 mole) of aniline. A reaction with heat evolution and water separation will occur within seconds.[3]
-
Pour the mixture into 165 cc of 95% ethanol in the beaker while stirring vigorously.[3]
-
Allow the mixture to stand at room temperature for 10 minutes, then place it in an ice-water bath for 30 minutes to facilitate crystallization.[3][4]
-
Collect the solid product by suction filtration, press it to remove excess solvent, and air-dry.[1][3]
-
Protocol 2: Synthesis under Reflux This method involves heating the reaction mixture to ensure completion.
-
Materials: Benzaldehyde, aniline, absolute ethanol.[5]
-
Apparatus: A 250-mL round-bottom flask with a magnetic stirrer, thermometer, and reflux condenser.[5]
-
Procedure:
-
Mix equimolar amounts of benzaldehyde (10.143 mL, 1.025 mmol) and aniline (9.099 mL, 1.010 mmol) in the flask with rapid stirring for 2 minutes.[5]
-
After reflux, pour the hot mixture with fast stirring into a beaker containing 16.5 mL of absolute ethanol.[2][5]
-
Induce crystallization by placing the mixture in an ice bath for 30 minutes.[2][5]
-
Collect the solid product by filtration and dry it in a desiccator.[5]
-
Protocol 3: Green Synthesis (Solvent-Free) This eco-friendly protocol avoids the use of solvents and high temperatures.[1][6]
-
Materials: Aniline, benzaldehyde, FeSO₄ (catalyst).[1]
-
Apparatus: Mortar and pestle.[1]
-
Procedure:
-
Place equimolar quantities of aniline and benzaldehyde in a mortar.[1]
-
Add 0.1% FeSO₄ as a catalyst.[1]
-
Mix for approximately 2 minutes, during which a solid product and water will form.[1]
-
The crude product can be purified by recrystallization from ethanol.[7] Another green synthesis approach uses Kinnow peel powder as a catalyst, achieving an 85% yield in 3 minutes at room temperature.[8]
-
Data Presentation: Synthesis Parameters
| Parameter | Protocol 1: Conventional[3][4] | Protocol 2: Reflux[5] | Protocol 3: Green Chemistry[1][6][8] |
| Benzaldehyde | 1.0 mole (106 g) | 1.025 mmol (10.143 mL) | Equimolar |
| Aniline | 1.0 mole (93 g) | 1.010 mmol (9.099 mL) | Equimolar |
| Solvent | 95% Ethanol (165 cc) | None initially, then Absolute Ethanol (16.5 mL) for crystallization | None (Solvent-free) |
| Catalyst | None | None | 0.1% FeSO₄ or Kinnow peel powder |
| Reaction Time | 15 minutes | 4 hours | 2-3 minutes |
| Temperature | Room Temperature, then ice bath | 80°C | Room Temperature |
| Yield | 84–87% | 84% | ~85% |
| Melting Point | 51-52°C | 56.2°C | Not specified |
Purification by Recrystallization
The most common method for purifying crude N-benzylideneaniline is recrystallization, typically from aqueous ethanol.[9][10] This process removes unreacted starting materials and by-products.[10]
Experimental Protocol: Recrystallization
-
Materials: Crude N-benzylideneaniline, 85% ethanol, ice-cold 95% ethanol.[9]
-
Apparatus: Erlenmeyer flasks, hot plate, Büchner funnel, ice-water bath.[9]
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.[9]
-
Add a minimum amount of hot 85% ethanol to just dissolve the solid.[9]
-
If insoluble impurities are present, perform a hot filtration.[9]
-
Allow the solution to cool slowly to room temperature to form large, pure crystals.[9]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[9]
-
Collect the purified crystals by vacuum filtration.[9]
-
Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove residual soluble impurities.[9]
-
Air-dry the purified crystals. The expected melting point of pure N-benzylideneaniline is in the range of 49-54°C.[9][11][12]
-
Characterization
The structure and purity of the synthesized N-benzylideneaniline are confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of N-benzylideneaniline provides key information about its functional groups. The most characteristic absorption is the stretching vibration of the C=N (azomethine) group, which appears as a strong band.[2][5][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution.[14][15] The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of N-benzylideneaniline and to study its fragmentation pattern.
Data Presentation: Characterization Data
| Technique | Observation | Interpretation | Reference(s) |
| Melting Point | 51-54 °C | A sharp melting point in this range indicates high purity. | [11][12][16] |
| IR Spectroscopy | Strong absorption at ~1625-1629 cm⁻¹ | C=N (azomethine) stretching vibration. | [5][13][17] |
| Absorption at ~3060 cm⁻¹ | Aromatic C-H stretching. | [5] | |
| Absorption at ~1191 cm⁻¹ | Ar-N stretching. | [5] | |
| ¹H NMR | Singlet at δ ~10.0 ppm (in DMSO) or ~8.4 ppm (in CDCl₃) | Azomethine proton (-CH=N-). | [5][17] |
| Multiplet at δ ~6.5-8.6 ppm (in DMSO) or ~7.1-7.9 ppm (in CDCl₃) | 10 aromatic protons. | [5][17] | |
| ¹³C NMR | Signal at δ ~193.7 ppm (in DMSO) | Azomethine carbon (CH=N). | [5][17] |
| Signals between δ ~116-152 ppm (in DMSO) | Aromatic carbons. | [5][17] | |
| Mass Spec (EI) | Molecular ion peak at m/z 181 | Corresponds to the molecular weight of N-benzylideneaniline (C₁₃H₁₁N). | [17] |
| Fragment ion at m/z 180 | Loss of a hydrogen atom. | [17] | |
| Fragment ion at m/z 77 | Phenyl cation. | [17] |
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Reaction mechanism for N-benzylideneaniline synthesis.
Caption: General experimental workflow for N-benzylideneaniline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 538-51-2 CAS MSDS (N-Benzylideneaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. N-benzylideneaniline [chemister.ru]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. arcjournals.org [arcjournals.org]
- 16. Benzylideneaniline [drugfuture.com]
- 17. benchchem.com [benchchem.com]
